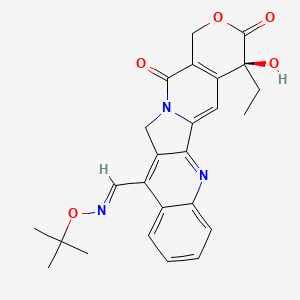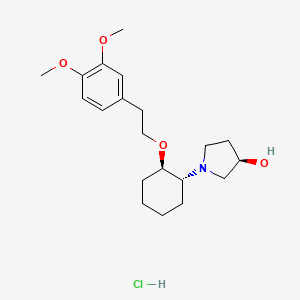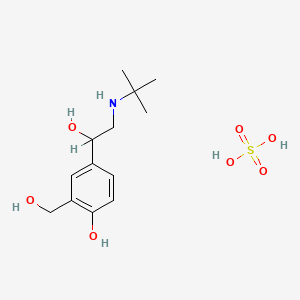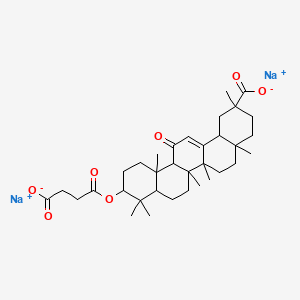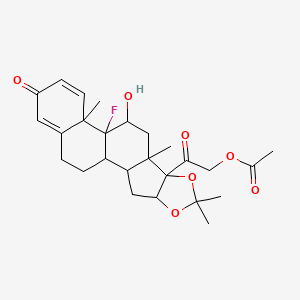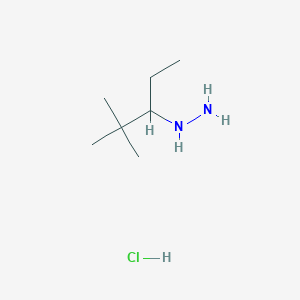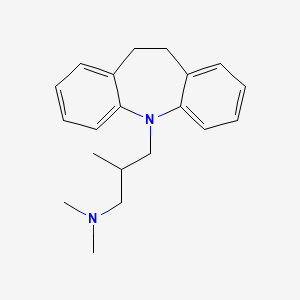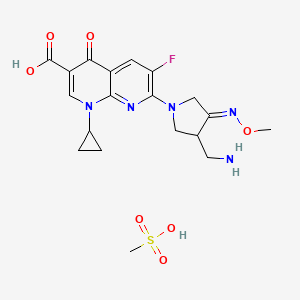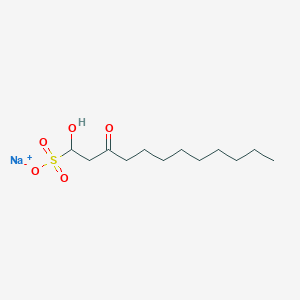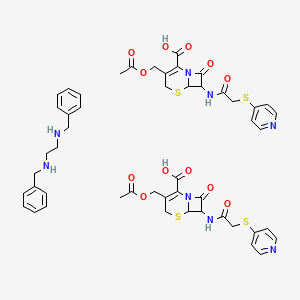
Cephapirin benzathine (100 MG)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cephapirin benzathine is a first-generation cephalosporin antibiotic, commonly marketed under the trade name Cefadyl. It is available in injectable formulations and is effective against both gram-negative and gram-positive organisms . Cephapirin benzathine is particularly used in veterinary medicine for the treatment of mastitis in dry cows .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cephapirin benzathine is synthesized through a series of chemical reactions. One common method involves the reaction of acetyl bromide 7-ACA with 4-pyridinethiols in the presence of an organic alkali to obtain solid cefapirin acid. This is followed by the addition of dibenzylethylenediamine diacetate to form cephapirin benzathine .
Industrial Production Methods: The industrial production of cephapirin benzathine involves the use of large-scale reactors and controlled environments to ensure the purity and stability of the compound. The process typically includes steps such as solvent extraction, crystallization, and vacuum drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Cephapirin benzathine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cephapirin benzathine can lead to the formation of sulfoxides and sulfones .
Aplicaciones Científicas De Investigación
Cephapirin benzathine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of β-lactam antibiotics.
Biology: Employed in research on bacterial resistance mechanisms.
Medicine: Used in the treatment of bacterial infections in veterinary medicine.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mecanismo De Acción
Cephapirin benzathine exerts its effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .
Comparación Con Compuestos Similares
Cephapirin Sodium: Another form of cephapirin used in similar applications.
Ceftiofur: A third-generation cephalosporin with a broader spectrum of activity.
Cefazolin: A first-generation cephalosporin with similar antibacterial properties.
Uniqueness: Cephapirin benzathine is unique due to its long-acting formulation, which provides prolonged therapeutic effects. This makes it particularly useful in veterinary applications where extended antibiotic coverage is required .
Propiedades
IUPAC Name |
3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H17N3O6S2.C16H20N2/c2*1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);1-10,17-18H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHKOXGROZNHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H54N8O12S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1087.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
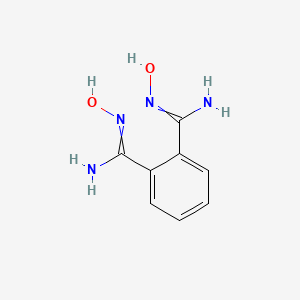
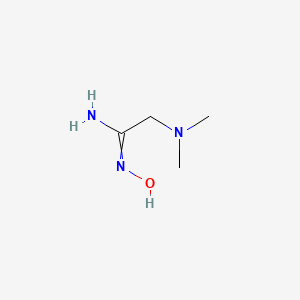
![1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-7H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione](/img/structure/B7818667.png)
